![molecular formula C22H20N4O B3287594 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-phenylpropanamide CAS No. 847387-89-7](/img/structure/B3287594.png)
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-phenylpropanamide
Overview
Description
“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-phenylpropanamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyrimidine derivatives have been studied for their inhibitory performance against mild steel corrosion in HCl solution .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . The mechanisms for these reactions have also been discussed to observe the formation of this heterocyclic moiety .Molecular Structure Analysis
The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method . This method is considered an efficient and reliable method to deal with quantum chemical problems .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine derivatives have shown outstanding inhibition performance against mild steel corrosion in 1 mol L −1 HCl solution . Electrochemical methods showed that these derivatives behaved as mixed-type inhibitors .Mechanism of Action
Target of Action
The primary target of N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-phenylpropanamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in the inflammatory process .
Mode of Action
This compound acts as a COX-2 inhibitor . Molecular modeling studies have shown that the compound’s methylsulfonyl pharmacophore fits well into the COX-2 active site . By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby decreasing inflammation .
Biochemical Pathways
The inhibition of COX-2 affects the prostaglandin biosynthesis pathway . Prostaglandins, such as PGE2, are produced in response to inflammation and can increase pain and tissue blood flow . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby mitigating these effects .
Result of Action
The compound’s inhibition of COX-2 leads to a reduction in prostaglandin production, resulting in decreased inflammation . In in vitro assays, the compound showed moderate to good selectivity for COX-2 inhibition . In in vivo studies, the compound demonstrated dose-dependent anti-nociceptive (pain-relieving) activity .
Future Directions
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . This review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .
properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-8-10-18(20-15-26-13-5-12-23-22(26)25-20)14-19(16)24-21(27)11-9-17-6-3-2-4-7-17/h2-8,10,12-15H,9,11H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBABGQDMLXNNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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